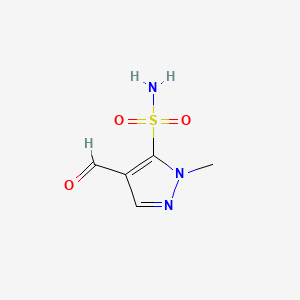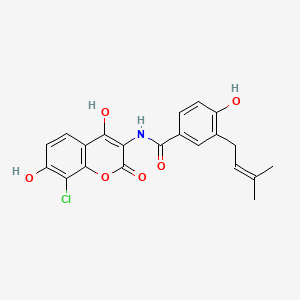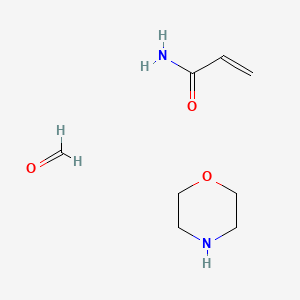![molecular formula C34H57N2O4- B571161 Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester CAS No. 111882-99-6](/img/new.no-structure.jpg)
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester: is a complex organic compound with a unique structure that combines a carbonic acid ester with a pyrazoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester typically involves the esterification of carbonic acid with the corresponding alcohol and pyrazoline derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and sustainable methods. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent has been identified as an optimal condition for esterification reactions . This method reduces the use of hazardous reagents and solvents, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active pyrazoline derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester is unique due to its combination of a carbonic acid ester and a pyrazoline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
111882-99-6 |
|---|---|
Molecular Formula |
C34H57N2O4- |
Molecular Weight |
557.8 g/mol |
IUPAC Name |
[4-(2-ethylhexyl)-2-(3-hexadecoxyphenyl)-3,4-dihydropyrazol-5-yl] carbonate |
InChI |
InChI=1S/C34H58N2O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-25-39-32-24-21-23-31(27-32)36-28-30(33(35-36)40-34(37)38)26-29(6-3)22-8-5-2/h21,23-24,27,29-30H,4-20,22,25-26,28H2,1-3H3,(H,37,38)/p-1 |
InChI Key |
LUUMJDDRABMYCD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CC(C(=N2)OC(=O)[O-])CC(CC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CC(C(=N2)OC(=O)[O-])CC(CC)CCCC |
Synonyms |
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B571081.png)

![3H-1,7-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B571084.png)
![4-Bromo-7-phenyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571085.png)

![2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B571088.png)

![(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571093.png)
